Technical Guide: Pharmacochemistry of Bis(4-chlorophenyl) Aminoethanol Derivatives
Technical Guide: Pharmacochemistry of Bis(4-chlorophenyl) Aminoethanol Derivatives
The following technical guide details the physicochemical, synthetic, and pharmacological properties of 1,1-bis(4-chlorophenyl)-2-aminoethanol and its
Part 1: Executive Summary & Chemical Architecture
The Scaffold Identity
The bis(4-chlorophenyl) aminoethanol core consists of a tertiary carbinol center flanked by two lipophilic 4-chlorophenyl rings and a polar ethylamine side chain.[1] This structure is a classic "privileged scaffold" in drug discovery, known for its ability to interact with G-protein coupled receptors (GPCRs), ion channels, and transporter proteins due to its high lipophilicity and basic nitrogen center.[1]
Core Structure: 1,1-bis(4-chlorophenyl)-2-aminoethanol
Molecular Formula:
-
Lipophilic Tail: The bis(4-chlorophenyl) moiety facilitates blood-brain barrier (BBB) penetration and membrane intercalation.[1]
-
Chiral Potential: While the 1,1-disubstituted core is achiral if the rings are identical,
-substitution or ring variation introduces chirality.[1] -
H-Bonding: The hydroxyl group acts as an H-bond donor/acceptor, critical for receptor locking.[1]
Structural Activity Relationship (SAR)
The biological activity of this class is governed by the "cationic amphiphilic" nature of the molecule.
| Region | Modification | Effect on Activity |
| Aryl Rings | 4-Cl substitution | Increases metabolic stability (blocks para-hydroxylation) and lipophilicity ( |
| Linker | 2-carbon chain | Optimal length for GPCR binding (e.g., Histamine H1, Muscarinic M3).[1] Extension to 3 carbons often shifts selectivity to transporters (e.g., DAT/SERT). |
| Amine ( | Tertiary vs. Primary | |
| Hydroxyl | Etherification | Conversion to an ether (e.g., in Chlorphenoxamine) increases antihistaminic potency but reduces selectivity.[1] |
Part 2: Physicochemical Profile[1][2]
Understanding the physicochemical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Solubility and Lipophilicity
These derivatives are highly lipophilic bases.[1] They are practically insoluble in water as free bases but readily form stable hydrochloride or tartrate salts.[1]
-
LogP (Octanol/Water): ~4.2 – 5.1 (High lipophilicity).[1]
-
pKa (Amine): 8.5 – 9.5 (Predominantly ionized at physiological pH 7.4).[1]
-
Solubility (Free Base): < 0.1 mg/mL in water.[1]
-
Solubility (HCl Salt): > 10 mg/mL in water; soluble in ethanol, DMSO.[1]
Stability[1][3]
-
Chemical: The benzylic hydroxyl group is prone to dehydration under strong acidic conditions, leading to the formation of the corresponding 1,1-diarylethene.
-
Metabolic: The chlorine atoms at the para positions protect the rings from CYP450-mediated aromatic hydroxylation, significantly extending the half-life compared to unsubstituted analogs.[1]
Part 3: Synthetic Pathways
The synthesis of 1,1-bis(4-chlorophenyl)-2-aminoethanol derivatives typically proceeds via nucleophilic addition to a benzophenone precursor.[1]
Primary Route: Cyanohydrin Reduction
This method is preferred for generating the primary amine core.
-
Precursor: 4,4'-Dichlorobenzophenone.[1]
-
Cyanosilylation: Reaction with Trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide (
) to form the silylated cyanohydrin.[1] -
Reduction: Lithium Aluminum Hydride (
) reduction converts the nitrile to the primary amine and cleaves the silyl ether.
Secondary Route: Grignard Addition (for Derivatives)
Used when specific
-
Reagents: 4-Chlorophenylmagnesium bromide + Ethyl
-dimethylglycinate. -
Mechanism: Double Grignard addition to the ester carbonyl.[1]
-
Product: 1,1-bis(4-chlorophenyl)-2-(dimethylamino)ethanol.[1]
Visualization of Synthetic Logic (DOT)
Figure 1: Synthetic workflow from benzophenone precursor to aminoethanol core.
Part 4: Pharmacological Profile & Toxicology[1]
Mechanism of Action (MOA)
The pharmacological profile is "promiscuous," interacting with multiple targets depending on the
-
Antihistaminic/Anticholinergic: The bulky diaryl head group mimics the pharmacophore of diphenhydramine, blocking H1 and M1/M3 receptors.
-
Ion Channel Blockade (hERG/Na+): The lipophilic cationic structure is a high-affinity blocker of the hERG potassium channel (
).[1] This is the primary toxicological concern (QT interval prolongation). -
Antimalarial/Antifungal: The compounds inhibit hemozoin formation in Plasmodium (similar to halofantrine) and disrupt ergosterol biosynthesis in fungi.[1]
Toxicology: The hERG Liability
Derivatives of bis(4-chlorophenyl) aminoethanol (e.g., Clobutinol) have been withdrawn from markets due to hERG inhibition.[1]
-
Mechanism: The protonated amine binds to Tyr652 and Phe656 in the hERG pore, while the chlorophenyl rings engage in
-stacking.[1] -
Screening Requirement: All new derivatives must undergo patch-clamp hERG assays early in development.[1]
Visualization of Signaling/Interaction (DOT)
Figure 2: Multi-target interaction map highlighting the critical hERG liability.
Part 5: Experimental Protocols
Protocol: Synthesis of 1,1-Bis(4-chlorophenyl)-2-aminoethanol
Rationale: This protocol uses the Henry reaction variant (via nitromethane) or Cyanohydrin route.[1] The Cyanohydrin route is detailed below for higher purity.
Reagents:
-
4,4'-Dichlorobenzophenone (10 mmol)[1]
-
Trimethylsilyl cyanide (TMSCN) (12 mmol)[1]
-
Zinc Iodide (
) (Catalytic, 0.1 mmol)[1] -
Lithium Aluminum Hydride (
) (15 mmol)[1] -
Anhydrous THF and Diethyl Ether[1]
Step-by-Step:
-
Cyanosilylation: In a flame-dried flask under Argon, dissolve 4,4'-dichlorobenzophenone in anhydrous
. Add followed by dropwise addition of TMSCN. Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (disappearance of ketone).[1] -
Workup 1: Concentrate solvent to yield the crude silylated cyanohydrin.[1]
-
Reduction: Suspend
in anhydrous THF at 0°C. Dissolve the crude intermediate in THF and add dropwise to the suspension. -
Reflux: Warm to RT and then reflux for 4 hours to ensure complete reduction of the nitrile to the amine.
-
Quench: Cool to 0°C. Carefully quench (Fieser method: water, 15% NaOH, water). Filter the aluminum salts.
-
Isolation: Extract the filtrate with diethyl ether. Dry over
.[1] Remove solvent.[1] -
Purification: Recrystallize from Ethanol/Hexane to obtain white crystals.
Protocol: hERG Inhibition Assay (Safety Screening)
Rationale: Essential for validating the safety of this scaffold.
System: CHO cells stably expressing hERG (
-
Perfusion: Perfuse cells with extracellular solution (Tyrode’s buffer).[1]
-
Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.
-
Application: Apply the test compound (0.1, 1, 10, 30
) for 5 minutes per concentration. -
Analysis: Measure reduction in peak tail current amplitude. Calculate
.-
Acceptance Criteria: If
, the compound is high risk for cardiotoxicity.
-
References
-
PubChem. Clobutinol (Compound Summary). National Library of Medicine. [Link][1]
-
Bellocq, C., et al. (2004). A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2.[1][2] Molecular Pharmacology.[1][2] [Link][1]
